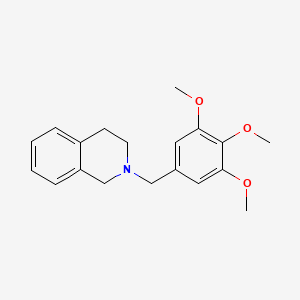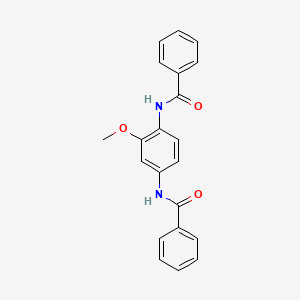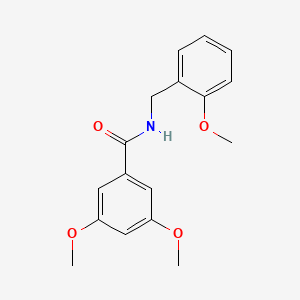
N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, also known as AG-14699, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of triazine derivatives and has been shown to exhibit potent inhibitory activity against a range of kinases, including members of the epidermal growth factor receptor (EGFR) family.
作用機序
N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine exerts its inhibitory effects by binding to the ATP-binding site of the targeted kinases, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting cell proliferation. The compound has been shown to exhibit selectivity for certain kinases, which makes it a promising candidate for targeted therapy.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on kinase activity, N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine has been shown to exhibit anti-inflammatory and anti-diabetic effects. The compound has been shown to reduce the expression of pro-inflammatory cytokines and to improve insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine has several advantages for use in laboratory experiments. The compound exhibits potent inhibitory activity against a range of kinases, which makes it a valuable tool for studying kinase signaling pathways. Additionally, the compound has been shown to exhibit selectivity for certain kinases, which allows for targeted inhibition of specific signaling pathways.
One limitation of N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine is its relatively low aqueous solubility, which can make it difficult to use in certain experimental settings. Additionally, the compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
将来の方向性
There are several potential future directions for research on N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine. One area of interest is the development of more potent and selective inhibitors based on the structure of N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine and to identify potential biomarkers of response to the compound.
Another potential area of research is the use of N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine in combination with other targeted therapies for the treatment of cancer and other diseases. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine in humans.
合成法
The synthesis of N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine involves a multi-step process that includes the reaction of 4-fluoroaniline with trifluoroacetic anhydride to form the corresponding trifluoroacetamide. The resulting product is then reacted with cyanogen bromide to yield the intermediate 4-(trifluoromethyl)phenyl isocyanate. This intermediate is subsequently reacted with guanidine to form the final product, N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine.
科学的研究の応用
N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. The compound has been shown to exhibit potent inhibitory activity against a range of kinases, including members of the EGFR family, which are known to play a critical role in tumor growth and progression.
特性
IUPAC Name |
2-N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N5/c11-5-1-3-6(4-2-5)16-9-18-7(10(12,13)14)17-8(15)19-9/h1-4H,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGGORMFDCFILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3,5]Triazine-2,4-diamine, N-(4-fluorophenyl)-6-trifluoromethyl- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-cyano-N,N-diethyl-3-methyl-5-[(2-thienylcarbonyl)amino]-2-thiophenecarboxamide](/img/structure/B5777630.png)

![methyl {2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5777641.png)
![1-{[2-(methylthio)-1,3-benzothiazol-5-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777646.png)
![2-[(diphenylacetyl)amino]-5-methylbenzoic acid](/img/structure/B5777647.png)


![4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5777663.png)
![3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777679.png)
![1-(3,3-dimethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5777692.png)
![2-thiophenecarbaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5777703.png)
![5-ethyl-3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5777717.png)
